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Compound of Interest

Compound Name: RR-SRC

cat. No.: B013104

Welcome to the technical support center for the RR-SRC qPCR system. This guide is designed
to help you troubleshoot common issues, particularly the problem of no amplification in your
experiments.

Frequently Asked Questions (FAQs) &
Troubleshooting

Q1: Why am | seeing no amplification signal in any of
my wells (including positive controls)?

A: A complete lack of amplification across the entire plate, including positive controls, typically
points to a fundamental issue with the reaction setup, reagents, or the instrument itself.[1]
Follow this troubleshooting workflow to diagnose the problem.

digraph "No_Amplification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6,
fontname="Arial", fontsize=12, bgcolor="#FFFFFF", size="7.6,7.6!"]; node [shape=rectangle,
style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial",
fontsize=10];

start [label="No Amplification in\nAll Wells", fillcolor="#EA4335", fontcolor="#FFFFFF",
shape=ellipse];

check_setup [label="1. Check Protocol & Setup\n- Correct component volumes?\n- Correct
plate layout in software?\n- Correct cycling parameters?”, fillcolor="#FBBC05",
fontcolor="#202124"]; check_reagents [label="2. Check Reagents\n- Master mix thawed
properly?\n- Primers/probes degraded?\n- Reagents expired?", fillcolor="#FBBC05",
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fontcolor="#202124"]; check_instrument [label="3. Check Instrument\n- Correct fluorescence
channel selected?\n- Instrument calibrated?\n- Power interruption during run?",
fillcolor="#FBBC05", fontcolor="#202124"];

setup_issue [label="Potential Cause:\nSetup or Programming Error", fillcolor="#F1F3F4",
fontcolor="#202124"]; reagent_issue [label="Potential Cause:\nReagent Integrity Issue",
fillcolor="#F1F3F4", fontcolor="#202124"]; instrument_issue [label="Potential
Cause:\nIinstrument Malfunction”, fillcolor="#F1F3F4", fontcolor="#202124"];

solve_setup [label="Solution:\nReview protocol, reprogram run,\nand repeat experiment.”,
fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_reagent [label="Solution:\nUse a fresh aliquot
or new lot of\nreagents. Repeat experiment.”, fillcolor="#34A853", fontcolor="#FFFFFF"];
solve_instrument [label="Solution:\nConsult instrument manual.\nContact instrument support.”,
fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_setup; check_setup -> setup_issue [label="Errors found"]; setup_issue ->
solve_setup; check_setup -> check _reagents [label="Setup OK"];

check_reagents -> reagent_issue [label="Errors found"]; reagent_issue -> solve_reagent;
check_reagents -> check_instrument [label="Reagents OK"];

check_instrument -> instrument_issue [label="Errors found"]; instrument_issue ->
solve_instrument; }

Figure 1. Troubleshooting workflow for total gPCR failure.
Troubleshooting Steps:

» Verify Run Protocol: Double-check that the thermal cycling conditions (temperatures and
times) and plate setup are correctly entered into the instrument's software.[2][3] Ensure the
correct fluorescence detection channel for your probe is selected.[3]

o Check Reagent Handling: Confirm that all reagents, especially the master mix, were
completely thawed and properly mixed before use.[4] Check the expiration dates on all
components.[4]
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o Use Fresh Reagents: If possible, repeat the experiment using a new aliquot of master mix
and freshly diluted primers/probes to rule out degradation or contamination.[1][4]

 Instrument Check: Ensure the instrument did not encounter an error or power interruption
during the run.[3]

Q2: My positive control works, but my experimental
samples show no amplification. What is the problem?

A: This scenario strongly suggests an issue with your template nucleic acid (DNA/cDNA). The
problem could be insufficient template, poor template quality, or the presence of PCR inhibitors
in your sample.[1][5]

Troubleshooting Steps:

o Assess Template Quality and Quantity: The quality of the extracted nucleic acid is critical.[6]
Use spectrophotometry (e.g., NanoDrop) to measure the concentration and purity of your
DNA/RNA.

Optimal Ratio (Pure Nucleic  Indication of Contamination

Metric _ . "
Acid) if Ratio is Low
A260/A280 ~1.8 for DNA; ~2.0 for RNA Protein contamination
Phenol, salts, or other organic
A260/A230 >2.0

contaminants

e Check for PCR Inhibitors: Substances carried over from the sample matrix or nucleic acid
extraction process can inhibit the polymerase enzyme.[7][8]

o Dilute the Template: A simple way to check for inhibitors is to run a serial dilution of your
template (e.g., 1:10, 1:100). If amplification appears in the diluted samples, inhibitors were
likely present in the concentrated sample and have been diluted to a non-inhibitory level.
[91[10]

o Perform a Spike-in Control: Add a small, known amount of your template into a
background of a clean positive control reaction. If the Cqg value is delayed or amplification
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is absent compared to the positive control alone, it confirms the presence of inhibitors.[11]
(See protocol below).

» Verify Template Integrity: For RT-gPCR, ensure your RNA is not degraded. If possible, check
RNA integrity using a method like gel electrophoresis or a Bioanalyzer. For DNA, ensure it is
not sheared into very small fragments.

digraph "Sample_vs_Control_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.5,
fontname="Arial", fontsize=12, bgcolor="#FFFFFF", size="7.6,7.6!"]; node [shape=rectangle,
style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fonthame="Arial",
fontsize=10];

start [label="Start Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"],

pos_control [label="Positive Control Amplifies?", shape=diamond, fillcolor="#FBBC05",
fontcolor="#202124"]; exp_sample [label="Experimental Sample Amplifies?", shape=diamond,
fillcolor="#FBBCO05", fontcolor="#202124"];

reagent_issue [label="Problem is likely with\nReagents or Instrument.\n(See Q1)",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; sample_issue [label="Problem is likely
with\nSample Template.\n- Quality\n- Quantity\n- Inhibitors", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; success [label="Experiment Successful", fillcolor="#34A853",
fontcolor="#FFFFFF"];

start -> pos_control; pos_control -> reagent_issue [label="No"]; pos_control -> exp_sample
[label="Yes"]; exp_sample -> sample_issue [label="No"]; exp_sample -> success [label="Yes"];

}

Figure 2. Logic diagram for diagnosing amplification issues.

Q3: Could my primers or probes be the cause of the
amplification failure?

A: Yes, issues with primers and probes are a common cause of gPCR failure. Problems can
include poor design, degradation, or incorrect concentrations.[1][12]

Troubleshooting Steps:
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» Verify Design: Ensure primers and probes are designed according to established gPCR
guidelines (e.g., appropriate Tm, GC content, amplicon length, and avoidance of secondary
structures).

o Check Storage and Handling: Primers and probes are sensitive to degradation. Store them
at the recommended temperature (typically -20°C or -80°C), protected from light (for
fluorescent probes), and minimize freeze-thaw cycles.

o Optimize Concentrations: The concentration of primers and probes may need to be
optimized for your specific assay.[13] If concentrations are too low, you may not see
amplification. If they are too high, you might see non-specific amplification or inhibition.

Typical Starting L
Reagent ) Optimization Range
Concentration

Primers 300 - 500 nM 100 - 900 nM[14][15]

Probe 250 nM[14][16] 50 - 500 NM[16]

o Test Primer Performance: You can test the primers in a standard PCR reaction and run the
product on an agarose gel. The presence of a single band of the correct size indicates the
primers are capable of amplifying the target.

Experimental Protocols
Protocol 1: Setting up a Positive Control Reaction

A positive control is essential to verify that the master mix, primers, probe, and instrument are
all functioning correctly.[17]

Objective: To confirm the integrity of the assay components.
Methodology:

o Prepare the Reaction Mix: In a sterile, nuclease-free tube, prepare a master mix for the
number of reactions required plus 10% extra volume. For a single 20 pL reaction:

o 10 pL of 2x RR-SRC Master Mix
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o 1 pL of 20x Primer/Probe Mix

o 4 uL of Nuclease-Free Water

e Add Template: Aliquot 15 pL of the reaction mix into a gPCR tube or well.

e Add Positive Control Template: Add 5 pL of a known positive control template (e.g., a
plasmid containing the target sequence or a previously verified positive sample) at a
concentration known to amplify well (e.g., 104 copies/uL).

e Add Negative Controls: Prepare a No Template Control (NTC) by adding 5 pL of nuclease-
free water instead of template. This control is crucial for detecting contamination.[18][19]

o Seal and Centrifuge: Seal the plate or tubes securely. Briefly centrifuge to collect the
contents at the bottom.

* Run gPCR: Place the reactions in the thermal cycler and run the standard RR-SRC cycling

protocol.
Step Temperature Time Cycles
Polymerase )
o 95°C 2 minutes 1
Activation
Denaturation 95°C 15 seconds 40
Annealing/Extension 60°C 60 seconds

Expected Outcome: The positive control should show a clear amplification curve, while the
NTC should show no amplification.

Protocol 2: Performing a Spike-in Control to Test for
Inhibition

This protocol helps determine if your experimental sample contains substances that inhibit the
gPCR reaction.[11]

Objective: To detect PCR inhibitors in a purified nucleic acid sample.
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Methodology:
e Prepare Three Reaction Types:
o Reaction A (Positive Control): Standard positive control reaction (as described above).

o Reaction B (Experimental Sample): A standard reaction using 5 L of your experimental
template.

o Reaction C (Spike-in): A reaction where the template is a mix of the positive control and
your experimental sample.

e Set up Reactions:

o For Reaction C, add 2.5 pL of the positive control template and 2.5 pL of your
experimental template to the 15 pL reaction mix.

e Run gPCR: Run all three reaction types on the same plate using the standard cycling
protocol.

e Analyze Results:
o Compare the Cq value of Reaction C (Spike-in) to Reaction A (Positive Control).
o No Inhibition: The Cq values of Reaction A and Reaction C should be very similar.

o Inhibition Present: The Cq value of Reaction C will be significantly delayed (higher Cq) or
absent compared to Reaction A. This indicates that components in your experimental
sample are inhibiting the reaction.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b013104?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

